![molecular formula C13H9ClN2O2 B12626155 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol CAS No. 918340-56-4](/img/structure/B12626155.png)
2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a chloro-substituted phenol group and a fused furo-pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furo-pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and furans.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.
Phenol formation: The phenol group can be introduced through hydroxylation reactions, typically using reagents like sodium hydroxide or other bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.
Reduction: Amino derivatives, hydroxylamines, and other reduced forms.
Substitution: Various substituted phenols, amines, and other derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]benzoic acid
- 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]aniline
- 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]benzamide
Uniqueness
2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol is unique due to its specific structural features, such as the chloro-substituted phenol group and the fused furo-pyridine ring system. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
918340-56-4 |
|---|---|
分子式 |
C13H9ClN2O2 |
分子量 |
260.67 g/mol |
IUPAC名 |
2-chloro-5-(furo[3,2-c]pyridin-4-ylamino)phenol |
InChI |
InChI=1S/C13H9ClN2O2/c14-10-2-1-8(7-11(10)17)16-13-9-4-6-18-12(9)3-5-15-13/h1-7,17H,(H,15,16) |
InChIキー |
WJYNTPFFLCTBCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC2=NC=CC3=C2C=CO3)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)
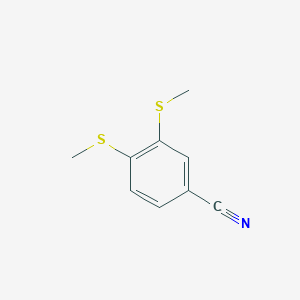
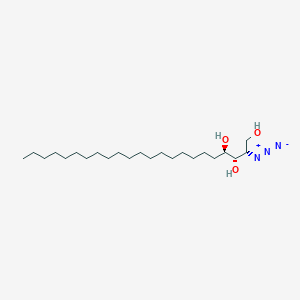
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)
![2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione](/img/structure/B12626111.png)
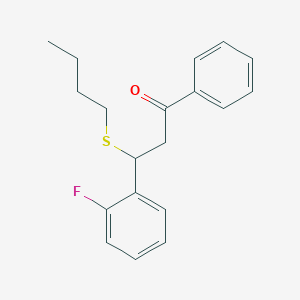
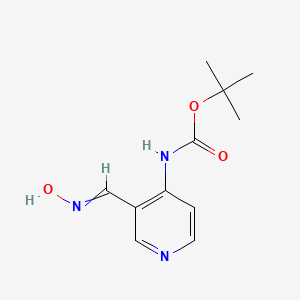
![2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12626131.png)

![1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B12626142.png)
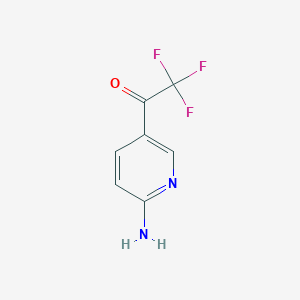
![2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12626154.png)

